molecular formula C13H24O2 B13948123 2,9-Dimethyl-6-(1-methylethyl)-1,4-dioxaspiro[4.5]decane CAS No. 33889-48-4

2,9-Dimethyl-6-(1-methylethyl)-1,4-dioxaspiro[4.5]decane

Cat. No.: B13948123
CAS No.: 33889-48-4
M. Wt: 212.33 g/mol
InChI Key: MAAGZWWNQQUAPA-UHFFFAOYSA-N
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Description

Properties

CAS No.

33889-48-4

Molecular Formula

C13H24O2

Molecular Weight

212.33 g/mol

IUPAC Name

3,9-dimethyl-6-propan-2-yl-1,4-dioxaspiro[4.5]decane

InChI

InChI=1S/C13H24O2/c1-9(2)12-6-5-10(3)7-13(12)14-8-11(4)15-13/h9-12H,5-8H2,1-4H3

InChI Key

MAAGZWWNQQUAPA-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(C2(C1)OCC(O2)C)C(C)C

Origin of Product

United States

Preparation Methods

General Synthetic Route

  • Starting Materials : The synthesis typically starts from substituted cyclohexanone derivatives, such as 2-oxocyclohexane carboxylates or cyclohexanediones, which provide the cyclic ketone framework.
  • Diol Component : Ethylene glycol or other glycols are used to form the 1,4-dioxaspiro ring through acetalization.
  • Catalysts : Acid catalysts such as p-toluenesulfonic acid are employed to facilitate the acetal formation.
  • Reaction Conditions : The reaction is performed under reflux in anhydrous solvents like toluene with a Dean-Stark apparatus to continuously remove water formed during the reaction, driving the equilibrium towards acetal formation.
  • Purification : After reaction completion, the mixture is washed with aqueous sodium bicarbonate and water, dried over magnesium sulfate, and purified by flash chromatography or recrystallization.

Specific Example from Literature

A closely related compound, (6R,10R)-Dimethyl 1,4-dioxaspiro[4.5]decane-6,10-dicarboxylate, was prepared by dissolving (1R,3S)-dimethyl 2-oxocyclohexane-1,3-dicarboxylate (0.5 g, 2.5 mmol) in toluene (10 mL), adding ethylene glycol (1.6 g, 25.7 mmol) and catalytic p-toluenesulfonic acid, then refluxing with a Dean-Stark trap for 3 hours. The product was isolated as a single diastereomer after work-up and flash chromatography with 6.25% ethyl acetate/petroleum ether.

Preparation of 1,4-Dioxaspiro[4.5]decan-8-one Analogues

The compound 1,4-dioxaspiro[4.5]decan-8-one, a simpler spiroacetal analog, is synthesized by acetalization of 1,4-cyclohexanedione with ethylene glycol under acidic conditions. This compound serves as a building block for more complex spiroacetal derivatives. The preparation involves:

  • Mixing 1,4-cyclohexanedione with ethylene glycol.
  • Acid catalysis (e.g., p-toluenesulfonic acid).
  • Removal of water by azeotropic distillation.
  • Purification by recrystallization from petroleum ether or ether/petroleum ether mixtures.

This method is adaptable for the preparation of substituted spiroacetals such as 2,9-Dimethyl-6-(1-methylethyl)-1,4-dioxaspiro[4.5]decane by using appropriately substituted cyclohexanone derivatives.

Data Tables Summarizing Preparation Conditions

Step Reagents/Materials Conditions Outcome/Notes
1 Substituted cyclohexanone (e.g., 2-oxocyclohexane carboxylate) Dissolve in toluene (anhydrous) Starting material solution
2 Ethylene glycol (excess) Add to solution Diol component for spiroacetal formation
3 p-Toluenesulfonic acid (catalytic amount) Add catalyst Acid catalysis for acetalization
4 Reflux with Dean-Stark trap 3 hours reflux Removal of water, drives equilibrium
5 Work-up: wash with saturated NaHCO3 and water Room temperature Neutralization and extraction
6 Drying over MgSO4 and filtration - Removal of residual moisture
7 Purification by flash chromatography or recrystallization Silica gel, 6.25% EtOAc/petroleum ether Isolation of pure spiroacetal product

Detailed Research Outcomes

  • The reaction typically yields a single diastereomer, indicating stereoselectivity under the chosen conditions.
  • The use of Dean-Stark apparatus is critical to remove water continuously, enhancing yield and purity.
  • Purification by flash chromatography or recrystallization ensures removal of side products and unreacted starting materials.
  • The methodology is versatile and can be adapted for various substituted cyclohexanone derivatives to yield different spiroacetal compounds.
  • The synthesized spiroacetal compounds have been used as intermediates in the synthesis of biologically active molecules, including analgesics and labeled biochemical probes.

Chemical Reactions Analysis

Types of Reactions

2,9-Dimethyl-6-(1-methylethyl)-1,4-dioxaspiro[4.5]decane can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can produce a variety of substituted spiro compounds .

Scientific Research Applications

2,9-Dimethyl-6-(1-methylethyl)-1,4-dioxaspiro[4.5]decane has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,9-Dimethyl-6-(1-methylethyl)-1,4-dioxaspiro[4.5]decane involves its interaction with specific molecular targets. The spiro structure allows it to interact with enzymes or receptors in a unique manner, potentially leading to biological effects. The pathways involved may include modulation of enzyme activity or receptor binding, which can result in various physiological responses .

Comparison with Similar Compounds

Research Findings and Implications

  • Pharmaceutical Potential: Diazaspiro and trioxaspiro derivatives demonstrate the importance of heteroatoms in drug design. For instance, 1,6,9-trioxaspiro[4.5]decanes are prioritized for novel antibiotics due to their unnatural scaffold .
  • Industrial Chemistry : The target compound’s stability and simplicity make it a versatile intermediate, whereas chloro- or ester-modified analogs (e.g., ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate) are tailored for specific reactivity .
  • Toxicity Considerations: Substituents like methanol or chlorine necessitate rigorous safety evaluations, as seen in the skin irritation and reactivity of related compounds .

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